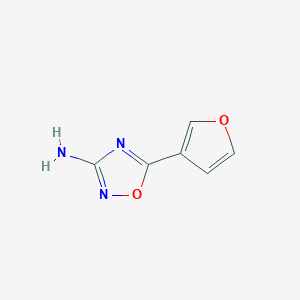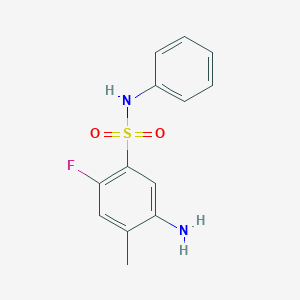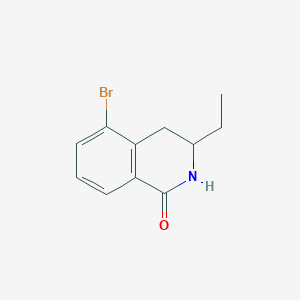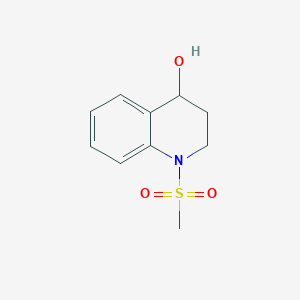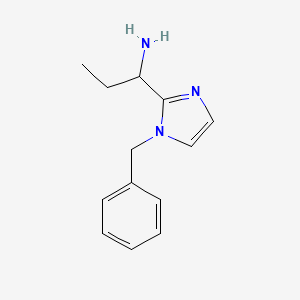
1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, Hadizadeh et al. synthesized a compound with a similar structure to the one and evaluated it for antihypertensive potential in rats .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a benzyl group and a propylamine group attached to the imidazole ring.
Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Novel Synthesis Methods
- A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach was developed for synthesizing functionalized benzimidazoimidazoles, starting from compounds including 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines (Veltri et al., 2018).
- Another method involved palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones using 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines (Mancuso et al., 2017).
Anticancer Applications
- Synthesis of benzimidazoles bearing an oxadiazole nucleus, derived from similar compounds, has shown significant in vitro anticancer activity (Rashid et al., 2012).
- New bis-benzimidazole derivatives were synthesized and evaluated for their anticancer properties, showing promising results (Rashid, 2020).
Antimicrobial Activity
- Synthesis of new 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds has been explored for antibacterial and antifungal activities, with some showing activity comparable to standard antibiotics (Reddy et al., 2010).
Future Directions
The future directions for “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. As antibiotic resistance becomes a major health problem, there is a need for the development of new drugs that can overcome this issue . Imidazole derivatives, due to their broad range of biological activities, could be promising candidates for this purpose .
Mechanism of Action
Target of Action
The compound 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine is an imidazole derivative . Imidazole derivatives have been found to interact with a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its target. For example, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes . .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some imidazole derivatives have been found to inhibit tubulin polymerization . .
Result of Action
The results of the action of imidazole derivatives can vary widely depending on their specific targets and modes of action. For example, some imidazole derivatives have been found to induce apoptosis in certain cell types . .
Biochemical Analysis
Biochemical Properties
1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby influencing the metabolic pathways of various substrates. Additionally, this compound interacts with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, such as kinases and phosphatases, which play a pivotal role in cellular signaling. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can diminish over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain physiological processes, such as immune response and metabolic activity. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolites can then be excreted from the body through the kidneys. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects. The distribution of this compound within the body can influence its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments within the cell through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence cellular energy production and apoptosis .
Properties
IUPAC Name |
1-(1-benzylimidazol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-12(14)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKIHBPQBBAGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN1CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
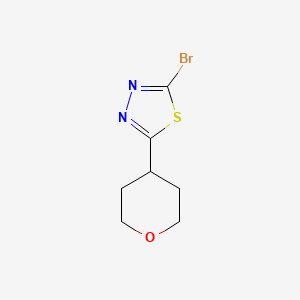

![2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1374063.png)
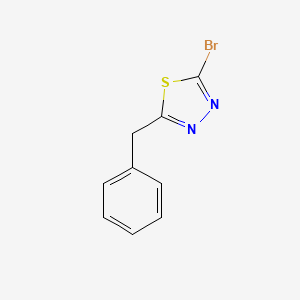
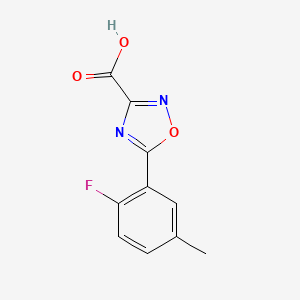
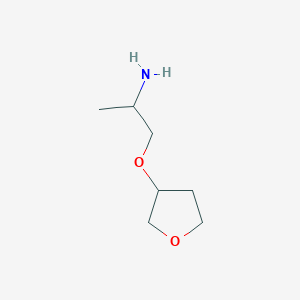


![3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1374071.png)
![4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile](/img/structure/B1374072.png)
